4a-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine
Description
The compound 4a-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine features a bicyclic octahydro-2H-pyrano[3,2-c]pyridine core, a fused system of pyran (oxygen-containing six-membered ring) and pyridine (nitrogen-containing aromatic ring), both fully hydrogenated. At the 4a position, it bears a ((tetrahydro-2H-pyran-4-yl)methoxy)methyl substituent, introducing an ether-linked tetrahydro-pyran moiety. This structural complexity confers unique physicochemical properties, such as increased lipophilicity and conformational rigidity, which may influence bioavailability and receptor interactions.
Properties
IUPAC Name |
4a-(oxan-4-ylmethoxymethyl)-2,3,4,5,6,7,8,8a-octahydropyrano[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-5-15(11-16-6-2-14(15)19-7-1)12-18-10-13-3-8-17-9-4-13/h13-14,16H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMYBDFXILCMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNCCC2OC1)COCC3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of tetrahydropyran derivatives, which are reacted with appropriate reagents under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
4a-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex or oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives of the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvent systems to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more complex oxygenated derivatives, while reduction reactions may produce simpler, hydrogenated products .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. Research has shown that modifications to the tetrahydropyran ring can enhance activity against various bacterial strains, making derivatives of this compound potential candidates for new antibiotics .
- Neuroprotective Effects : Investigations into neuroprotective agents have identified pyridine derivatives as promising candidates for treating neurodegenerative diseases. The structural components of this compound may interact with neurotransmitter systems, offering protective effects against oxidative stress and neuroinflammation .
- Anti-inflammatory Properties : Compounds containing the pyrano[3,2-c]pyridine framework have been linked to anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory disorders .
Organic Synthesis
- Synthetic Intermediates : The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic pathways .
- Catalytic Applications : Research into catalytic systems has shown that derivatives of this compound can act as ligands in transition metal-catalyzed reactions. This application is particularly relevant in asymmetric synthesis, where enantioselectivity is crucial .
Material Science
- Polymer Development : The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced mechanical properties and thermal stability. Its ability to form hydrogen bonds can improve the interfacial adhesion in composite materials .
- Nanomaterials : The functionalization of nanoparticles with this compound has been investigated for applications in drug delivery systems. The amphiphilic nature allows for better solubility and stability in biological environments, enhancing the efficacy of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 4a-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine involves its interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact mechanism of action depends on the specific context in which the compound is used, including the type of biological system and the specific targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
Cis-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylic acid hydrochloride ()
- Core: Identical octahydro-2H-pyrano[3,2-c]pyridine.
- Substituents : Tert-butoxycarbonyl (BOC) and carboxylic acid groups.
- Molecular Formula: C15H25NO5·HCl (MW: ~335.46 g/mol).
- Key Differences : The BOC and carboxylic acid groups enhance polarity and aqueous solubility compared to the target compound’s lipophilic ether substituent. The hydrochloride salt further improves solubility.
Octahydro-2H-pyrano[3,2-b]pyridine ()
- Core: Pyrano[3,2-b]pyridine (nitrogen at position 3 vs. position 2-c in the target).
- Molecular Formula: C8H15NO (MW: 141.21 g/mol).
- The absence of substituents results in lower molecular weight and simpler pharmacokinetics.
Substituent Analogues
6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid ()
- Core : Pyrimidine (six-membered ring with two nitrogens).
- Substituent : Identical (tetrahydro-2H-pyran-4-yl)methoxy group.
2,3-Dichloro-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyridine ()
- Core : Pyridine with chlorine substituents.
- Substituent : (Tetrahydro-2H-pyran-2-yl)oxy group.
- Key Differences : The pyran-2-yl substituent introduces steric hindrance and altered conformational flexibility compared to the pyran-4-yl group in the target compound.
Comparison with Functional Heterocyclic Systems
Pyrano-Furo-Pyridone Derivatives (e.g., Compound 16f) ()
- Core: Pyrano[3',2':4,5]furo[3,2-c]pyridinone.
- Substituents : 4-Methoxybenzyl and methyl groups.
- Molecular Weight : 340.1545 g/mol (HRMS-ESI) .
- Key Differences : The fused furo-pyridone system introduces additional oxygen atoms, enhancing polarity and metabolic stability compared to the target compound.
Physicochemical and Structural Data Comparison
Biological Activity
The compound 4a-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure
The molecular structure of the compound includes:
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Tetrahydro-2H-pyran moiety : A saturated six-membered ring with oxygen.
- Methoxy and methyl groups : Contributing to the overall lipophilicity and biological activity.
Biological Activity Overview
Research indicates that this compound may possess various biological activities, including:
- Antitumor effects
- Anti-inflammatory properties
- Potential as an ALK5 inhibitor
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, a series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit the ALK5 receptor, which is implicated in tumor progression. One particular derivative demonstrated an IC50 value of 25 nM against ALK5 autophosphorylation and showed significant tumor growth inhibition in vivo without notable toxicity at a dosage of 30 mg/kg .
The compound's mechanism involves:
- Inhibition of TGF-β signaling : By targeting the ALK5 receptor, it disrupts the TGF-β pathway, which is crucial in cancer cell proliferation and survival.
- Cell Cycle Arrest : Studies suggest that compounds with similar structures may induce cell cycle arrest in cancer cells, leading to apoptosis.
Pharmacokinetic Profile
Pharmacokinetic studies reveal that compounds similar to 4a-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine exhibit favorable absorption and distribution characteristics. This includes:
- Oral bioavailability : Enhanced by the methoxy group.
- Metabolism : Primarily through hepatic pathways, with a focus on cytochrome P450 interactions.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4a-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydro-2H-pyrano[3,2-c]pyridine, and what are their critical optimization parameters?
- Methodology : Multi-step synthesis often involves ring-closing strategies, such as acid-catalyzed cyclization of pre-functionalized pyran/pyridine precursors. Key steps include protecting group chemistry (e.g., benzyl or tert-butyldimethylsilyl groups) to control regioselectivity .
- Optimization : Yield and purity depend on solvent choice (e.g., ethanol for green synthesis ), reaction temperature (room temperature to 80°C), and catalysts (e.g., sodium hypochlorite for oxidative steps ). Chromatography (silica gel or alumina) is typically required for purification .
Q. How is the stereochemistry of the compound confirmed, and what analytical techniques are prioritized?
- Structural Elucidation :
- NMR : - and -NMR detect stereochemical environments, particularly for methoxy and tetrahydropyran substituents .
- X-ray Crystallography : Resolves absolute configuration, especially for bicyclic systems with multiple stereocenters .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .
Advanced Research Questions
Q. What computational methods are used to predict the compound’s reactivity and intermolecular interactions?
- Approach : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations model interactions with biological targets (e.g., enzymes) .
- Data Interpretation : Compare computed spectra (IR, NMR) with experimental data to validate structural models .
Q. How do steric and electronic effects of the tetrahydropyran and pyridine moieties influence biological activity?
- Experimental Design :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., fluorine at pyridine positions ) and compare bioactivity (e.g., enzyme inhibition assays).
- Data Contradictions : Conflicting results may arise from solubility differences (e.g., methoxy groups enhancing hydrophilicity vs. tetrahydropyran reducing it ). Use logP measurements and cell permeability assays to resolve .
Q. What strategies mitigate challenges in isolating stereoisomers during synthesis?
- Methodology :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose derivatives) for enantiomer separation .
- Dynamic Kinetic Resolution : Catalytic asymmetric synthesis with transition metal catalysts (e.g., Ru or Pd) to favor desired stereoisomers .
Methodological and Data Analysis Questions
Q. How are reaction intermediates characterized to ensure synthetic fidelity?
- Techniques :
- In-situ FTIR : Monitors real-time reaction progress (e.g., carbonyl or ether bond formation ).
- LC-MS : Tracks intermediate stability and identifies side products (e.g., over-oxidation in hypochlorite-mediated reactions ).
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Experimental Protocol :
- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C). Monitor decomposition via HPLC .
- Key Findings : Bicyclic ethers are prone to ring-opening under strong acids, while pyridine rings resist oxidation .
Bridging Basic and Advanced Research
Q. How can contradictory data on synthetic yields be resolved when scaling up reactions?
- Analysis Framework :
- Design of Experiments (DoE) : Vary parameters (solvent volume, stirring rate) statistically to identify critical factors .
- Case Study : Lower yields at larger scales may result from inefficient heat transfer; switch to flow chemistry for better control .
Q. What in silico tools predict the compound’s pharmacokinetic properties?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
